molecular formula C9H7BrClNO B2840810 7-Chloroquinolin-8-ol;hydrobromide CAS No. 2287301-25-9

7-Chloroquinolin-8-ol;hydrobromide

Cat. No. B2840810
CAS RN: 2287301-25-9
M. Wt: 260.52
InChI Key: OOBUGGVBDOYPQA-UHFFFAOYSA-N
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Description

“7-Chloroquinolin-8-ol;hydrobromide” is a chemical compound with the CAS Number: 2287301-25-9 . It has a molecular weight of 260.52 . This compound is stored at room temperature and comes in the form of a powder . It is used in various applications, including as an intermediate in the preparation of quinoline derivatives for the treatment of neuropathy .


Synthesis Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The study describes the synthesis of these derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents . Another synthesis method involves the use of 7-chloroquinolin-4-ol as a starting material .


Molecular Structure Analysis

The InChI code for “7-Chloroquinolin-8-ol;hydrobromide” is 1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8 (6)9 (7)12;/h1-5,12H;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

The chemical shift values for the 7 and 4 positions of quinoline indicate that C4 should be the more reactive site for SNAE reactions . This is in agreement with the regioselectivity predicted by bond dissociation energy calculations .


Physical And Chemical Properties Analysis

“7-Chloroquinolin-8-ol;hydrobromide” is a powder that is stored at room temperature . The compound has a molecular weight of 260.52 .

Scientific Research Applications

  • Neurotoxicity and Repurposing Efforts : Originally used as an antimicrobial, 8-hydroxyquinoline derivatives like Clioquinol have been repurposed for treating malignancy and Alzheimer's due to their ability to inhibit proteasome function and dissolve beta-amyloid plaques. However, concerns about neurotoxicity necessitate careful consideration in clinical trials for cancer therapy (Mao & Schimmer, 2008).

  • Metal Ion Chelation and Analytical Applications : These compounds have been used for over a century in analytical and pharmaceutical applications, showing efficacy in redistributing metals into cells, thus redefining them as copper and zinc ionophores. Their interaction with metals such as copper and zinc has been extensively studied, highlighting their potential in treating Alzheimer's and Huntington's diseases (Summers et al., 2020).

  • Analytical Chemistry : 8-Hydroxyquinoline has been utilized as a photometric reagent for determining metals like Al, Fe, Cu, Ti, and Ni, demonstrating its versatility in analytical chemistry (Blanco et al., 1989).

  • Corrosion Inhibition : Derivatives of 8-hydroxyquinoline have shown significant potential as anti-corrosion agents for metals in acidic mediums. Their ability to form protective layers on metal surfaces is notable for industrial applications (Douche et al., 2020).

  • Partitioning into Liposomes : The interaction between 8-hydroxyquinolines and copper plays a role in the uptake and bioavailability of metals and their complexes in biological systems, which is significant for understanding their potential toxicity and therapeutic applications (Kaiser & Escher, 2006).

  • Vibrational Spectra Analysis : Studies have been conducted to understand the vibrational spectra of 8-hydroxyquinoline and its derivatives, which is crucial for its applications in various fields, including pharmaceuticals and materials science (Bahgat & Ragheb, 2007).

  • Potential in Medicinal Chemistry : 8-Hydroxyquinoline derivatives have been explored for their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. Their metal chelation properties further enhance their potential as therapeutic agents (Gupta et al., 2021).

  • Applications in Metallosupramolecular Chemistry : The compound's use in coordination chemistry for developing supramolecular sensors and emitting devices demonstrates its versatility in synthetic chemistry (Albrecht et al., 2008).

Mechanism of Action

While the specific mechanism of action for “7-Chloroquinolin-8-ol;hydrobromide” is not mentioned in the search results, it’s worth noting that chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Safety and Hazards

The safety information for “7-Chloroquinolin-8-ol;hydrobromide” indicates a warning signal word . The compound comes with precautionary statements and a Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for “7-Chloroquinolin-8-ol;hydrobromide” are not mentioned in the search results, there is a mention of a new synthetic route for 7-Chloroquinolin-8-ol . This could potentially lead to improved methods for the synthesis of “7-Chloroquinolin-8-ol;hydrobromide” and related compounds.

properties

IUPAC Name

7-chloroquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8(6)9(7)12;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBUGGVBDOYPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinolin-8-ol hydrobromide

CAS RN

2287301-25-9
Record name 7-chloroquinolin-8-ol hydrobromide
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